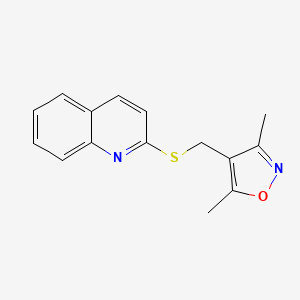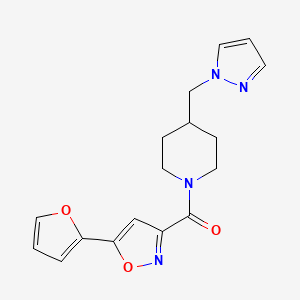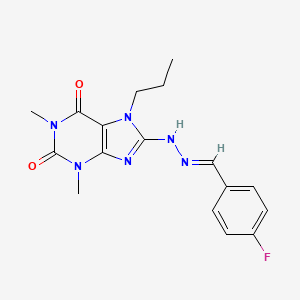
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromine atom, two methyl groups, and a butanehydrazide moiety attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of 3,5-dimethyl-1H-pyrazole with a brominating agent such as bromine or N-bromosuccinimide to introduce the bromine atom at the 4-position.
Attachment of the butanehydrazide moiety: The brominated pyrazole is then reacted with butanehydrazide under suitable conditions, such as in the presence of a base like sodium hydroxide, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. Conditions typically involve heating in a suitable solvent such as ethanol or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Condensation Reactions: These reactions often require acidic or basic catalysts and are carried out in solvents like ethanol or methanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Condensation Reactions: Products include hydrazones and related derivatives.
Applications De Recherche Scientifique
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the hydrazide moiety play crucial roles in its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
- 4-bromo-1,5-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)carbonyl-1H-pyrazole
- 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride
Uniqueness
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide is unique due to the presence of both a bromine atom and a butanehydrazide moiety, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN4O/c1-4-7(9(15)12-11)14-6(3)8(10)5(2)13-14/h7H,4,11H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEISAUCSQXYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C(=C(C(=N1)C)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2422353.png)
![5-ethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide](/img/structure/B2422355.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide](/img/structure/B2422356.png)

![4-amino-N3-(propan-2-yl)-N5-[2-(thiophen-2-yl)ethyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2422359.png)

![4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2422362.png)


![4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine](/img/structure/B2422366.png)



![[11]Cycloparaphenylene](/img/structure/B2422374.png)
